Dual Target Engagement: Simultaneous Nanomolar Affinity at 5-HT4R and AChE
Donecopride exhibits balanced, nanomolar potency at both of its intended therapeutic targets, a profile not shared by its comparators. It retains high affinity for the human 5-HT4 receptor (Ki = 10.4 nM) comparable to the reference agonist RS67333 (pKi = 8.7, ~2.0 nM Ki), while simultaneously inhibiting human acetylcholinesterase (AChE) with an IC50 of 16 nM [1]. In contrast, the 5-HT4R agonist RS67333 is a weak, submicromolar AChE inhibitor (IC50 ~350 nM) [1]. The clinical AChE inhibitor donepezil shows high AChE potency (IC50 = 6.7–11.6 nM) but lacks any 5-HT4R activity [2]. The selective 5-HT4R agonist prucalopride (Ki = 2.5–8 nM) has no reported AChE inhibitory activity [3].
| Evidence Dimension | 5-HT4R Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 10.4 nM |
| Comparator Or Baseline | RS67333: ~2.0 nM; Prucalopride: 2.5–8 nM; Donepezil: inactive |
| Quantified Difference | Comparable to RS67333; ~5- to 8-fold less potent than donepezil at AChE; unique dual activity |
| Conditions | Radioligand binding assay using human recombinant 5-HT4e receptor |
Why This Matters
This dual nanomolar activity profile is the defining feature of donecopride; a researcher seeking a single compound to simultaneously probe both the cholinergic and serotonergic systems in Alzheimer's models cannot achieve this with RS67333, donepezil, or prucalopride alone.
- [1] Lecoutey C, Hedou D, Freret T, et al. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment. Proc Natl Acad Sci U S A. 2014;111(36):E3825-E3830. View Source
- [2] Probes & Drugs Portal. Donepezil Hydrochloride (PD001165). View Source
- [3] Briejer MR, Bosmans JP, Van Daele P, et al. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. Eur J Pharmacol. 2001;423(1):71-83. View Source
